molecular formula C13H11NO4 B1227499 2-[(2-Methyl-3-furoyl)amino]benzoic acid CAS No. 29550-94-5

2-[(2-Methyl-3-furoyl)amino]benzoic acid

Cat. No. B1227499
CAS RN: 29550-94-5
M. Wt: 245.23 g/mol
InChI Key: MDRZZFBPVFJTIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-[(2-Methyl-3-furoyl)amino]benzoic acid and related compounds involves multi-step chemical reactions. A study by Gong et al. (2023) detailed the synthesis of 4-((furan-2-ylmethyl)amino)benzoic acid, a similar compound, through a two-step reaction. This process was confirmed using spectroscopic techniques such as FTIR, NMR, and mass spectrometry, and the structures were further validated through X-ray diffraction (Gong et al., 2023).

Molecular Structure Analysis

The molecular structure of furan derivatives is often analyzed using spectroscopic methods and theoretical calculations. Gong et al. (2023) performed conformational analyses using density functional theory (DFT) to understand the molecular structure. Their findings showed that the molecular structures optimized by DFT were consistent with the crystal structures determined by X-ray diffraction (Gong et al., 2023).

Chemical Reactions and Properties

Furan compounds, including 2-[(2-Methyl-3-furoyl)amino]benzoic acid, exhibit unique chemical reactions due to their aromatic ring structure. Studies on similar compounds have shown that they undergo reactions like acid-base dissociation and azo-hydrazone tautomerism, influenced by solvent composition and pH (Baul et al., 2009) (Baul et al., 2009).

Physical Properties Analysis

The physical properties of furan derivatives, such as melting points, solubility, and crystal structure, are crucial for their applications. These properties can be determined through techniques like X-ray crystallography, as shown in studies of similar compounds (Aydın et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecular structure. DFT calculations, as used in the study by Gong et al. (2023), provide insights into the electronic structure, which is fundamental to understanding the chemical behavior of these compounds (Gong et al., 2023).

Scientific Research Applications

Electrophilic Substitution Reactions:

  • El’chaninov, Aleksandrov, and Illenzeer (2014) studied the electrophilic substitution reactions of compounds related to 2-[(2-Methyl-3-furoyl)amino]benzoic acid, such as 2-(2-furyl)[1,3]oxazolo[4,5-b]pyridine. They found that electrophiles entered exclusively the 5-position in the furan ring, showcasing specific reactivity patterns in these types of compounds (El’chaninov, Aleksandrov, & Illenzeer, 2014).

Peroxisome Proliferator-Activated Receptor Gamma (PPARgamma) Agonists:

  • Research by Cobb et al. (1998) explored the structure-activity relationship in N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists, which have a structural resemblance to 2-[(2-Methyl-3-furoyl)amino]benzoic acid. This research is significant for understanding the biological activity of similar compounds (Cobb et al., 1998).

Electrochemical Properties and Pseudocapacitance Performance:

  • Kowsari et al. (2018) investigated the influence of different N‑benzoyl derivatives of isoleucine, including compounds structurally similar to 2-[(2-Methyl-3-furoyl)amino]benzoic acid, on the electrochemical properties and pseudocapacitance performance of conductive polymer electroactive films. Their work highlighted the potential applications of such compounds in energy storage materials (Kowsari, Ehsani, Assadi, & Safari, 2018).

Polyaniline Doping:

  • Amarnath and Palaniappan (2005) reported on using benzoic acid and substituted benzoic acids, including compounds similar to 2-[(2-Methyl-3-furoyl)amino]benzoic acid, as dopants for polyaniline. This research contributes to the field of conductive polymers, particularly in enhancing their conductivity (Amarnath & Palaniappan, 2005).

Corrosion Inhibition:

  • Yadav, Sarkar, and Purkait (2015) synthesized amino acid compounds structurally related to 2-[(2-Methyl-3-furoyl)amino]benzoic acid and studied them as corrosion inhibitors for N80 steel in acidic solutions. Their work offers insights into the use of such compounds in corrosion protection (Yadav, Sarkar, & Purkait, 2015).

Synthesis of Novel Heterocyclic Derivatives:

  • Mistry and Desai (2005) explored the synthesis of novel heterocyclic azlactone and imidazolinone derivatives using compounds including p-methyl benzoic acid, which is structurally related to 2-[(2-Methyl-3-furoyl)amino]benzoic acid. This research contributes to the field of heterocyclic chemistry (Mistry & Desai, 2005).

properties

IUPAC Name

2-[(2-methylfuran-3-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-8-9(6-7-18-8)12(15)14-11-5-3-2-4-10(11)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRZZFBPVFJTIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367077
Record name STK292702
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methyl-3-furoyl)amino]benzoic acid

CAS RN

29550-94-5
Record name STK292702
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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